Methyl 3-aminopyrazole-4-carboxylate
Overview
Description
“Methyl 3-aminopyrazole-4-carboxylate” is a compound with the molecular formula C5H7N3O2. It is a type of aminopyrazole, which are advantageous frameworks able to provide useful ligands for receptors or enzymes . Aminopyrazoles have been studied as active agents in different therapeutic areas .
Molecular Structure Analysis
The molecular structure of “Methyl 3-aminopyrazole-4-carboxylate” consists of a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms . The compound has a molecular weight of 141.13 g/mol .Physical And Chemical Properties Analysis
“Methyl 3-aminopyrazole-4-carboxylate” has a molecular weight of 141.13 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 4, and a rotatable bond count of 2 . Its exact mass is 141.053826475 g/mol .Scientific Research Applications
Medicinal Chemistry
“Methyl 3-aminopyrazole-4-carboxylate” is a type of aminopyrazole, which is a scaffold with large therapeutic potential . Aminopyrazoles are advantageous frameworks able to provide useful ligands for receptors or enzymes, such as p38MAPK, and different kinases, COX and others, as well as targets important for bacterial and virus infections .
Anticancer/Anti-inflammatory Compounds
Aminopyrazole-based compounds have shown significant results as anticancer and anti-inflammatory compounds . For example, (S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1 H-pyrazole-4 carboxamide is a reversible inhibitor of Bruton Kinase (BTK), a nonreceptor tyrosine kinase, that represents a major therapeutic target for B-cell-driven malignancies .
JAK2 Inhibitors
Aminopyrazoles can be used in the preparation of amino-pyrido-indol-carboxamides, which are potential JAK2 inhibitors for myeloproliferative disorders therapy .
TGF-β1 and Active A Signaling Inhibitors
Pyridine derivatives, which can be prepared using aminopyrazoles, act as TGF-β1 and active A signaling inhibitors .
c-Met Kinase Inhibitors
MK-2461 analogs, which can be synthesized using aminopyrazoles, act as inhibitors of c-Met kinase for the treatment of cancer .
γ-Secretase Modulators
Aminopyrazoles can be used in the preparation of aminothiazoles, which act as γ-secretase modulators .
Organic Synthesis
“Methyl 3-aminopyrazole-4-carboxylate” is an important raw material and intermediate used in organic synthesis .
Pharmaceuticals, Agrochemicals, and Dyestuff
“Methyl 3-aminopyrazole-4-carboxylate” is used in the production of pharmaceuticals, agrochemicals, and dyestuff .
Mechanism of Action
Target of Action
Methyl 3-amino-1H-pyrazole-4-carboxylate, also known as Methyl 3-aminopyrazole-4-carboxylate, is a pyrazole derivative. Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities It’s worth noting that similar compounds have shown interactions with leishmania aethiopica clinical isolate and plasmodium berghei .
Mode of Action
Pyrazole derivatives are known to interact with their targets, leading to changes that result in their antileishmanial and antimalarial activities . For instance, a related compound has shown a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
Pyrazole derivatives are known to affect various biochemical pathways, leading to their diverse biological activities .
Result of Action
Related pyrazole derivatives have shown potent antileishmanial and antimalarial activities . For instance, a related compound displayed superior antipromastigote activity that was more active than the standard drugs miltefosine and amphotericin B deoxycholate .
Action Environment
For instance, storage conditions can affect the stability of similar compounds .
properties
IUPAC Name |
methyl 5-amino-1H-pyrazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-10-5(9)3-2-7-8-4(3)6/h2H,1H3,(H3,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGQFAPZUQKYADG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(NN=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60297732 | |
Record name | methyl 3-aminopyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60297732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-amino-1H-pyrazole-4-carboxylate | |
CAS RN |
29097-00-5 | |
Record name | 29097-00-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117628 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | methyl 3-aminopyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60297732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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